Product packaging for 1-(2,3-Dichlorophenyl)propan-2-one(Cat. No.:CAS No. 102052-39-1)

1-(2,3-Dichlorophenyl)propan-2-one

Cat. No.: B011193
CAS No.: 102052-39-1
M. Wt: 203.06 g/mol
InChI Key: XDICTTCDZLICHJ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)propan-2-one is a high-purity organic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound, with its propan-2-one scaffold bearing a 2,3-dichlorophenyl group, is of significant interest for the synthesis and development of novel active molecules. Researchers utilize this intermediate to explore structure-activity relationships, particularly in the design of compounds targeting the central nervous system. The specific positioning of the chlorine atoms on the phenyl ring can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, which is a critical factor in lead optimization processes . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Our product is supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis to ensure identity and purity, supporting robust and reproducible research outcomes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O B011193 1-(2,3-Dichlorophenyl)propan-2-one CAS No. 102052-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDICTTCDZLICHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370487
Record name 1-(2,3-Dichlorophenyl)propan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102052-39-1
Record name 1-(2,3-Dichlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102052-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Elucidation of 1 2,3 Dichlorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity of atoms and gain insights into the stereochemistry of the molecule. For 1-(2,3-dichlorophenyl)propan-2-one, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and the known effects of substituents on aromatic and aliphatic systems.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The dichlorinated phenyl group will exhibit a complex splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm). The three protons on the aromatic ring will show splitting patterns (doublets or triplets) due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nature of the two chlorine atoms.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet around δ 3.5-4.5 ppm. The absence of adjacent protons would lead to a singlet, simplifying this region of the spectrum.

Methyl Protons (-CH₃): The three protons of the methyl group would also be expected to appear as a singlet, typically in the upfield region of the spectrum, around δ 2.1-2.5 ppm, characteristic of a methyl ketone.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 200-210 ppm.

Aromatic Carbons: The six carbons of the dichlorophenyl ring would produce a set of signals in the aromatic region (δ 120-140 ppm). The two carbons directly bonded to the chlorine atoms would be expected to have their chemical shifts significantly influenced by the halogen's electronegativity.

Methylene Carbon (-CH₂-): The methylene carbon would be expected to resonate in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would be the most shielded carbon and would appear upfield, typically around δ 25-35 ppm.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0120 - 140
Methylene (-CH₂-)3.5 - 4.540 - 50
Methyl (-CH₃)2.1 - 2.525 - 35
Carbonyl (C=O)-200 - 210
Aromatic C-Cl-130 - 135
Aromatic C-CH₂-135 - 140

Note: These are estimated chemical shift ranges and actual experimental values may vary based on solvent and other experimental conditions.

To confirm the structural assignments made from one-dimensional NMR, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be most informative in the aromatic region, showing which protons on the dichlorophenyl ring are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ for the carbonyl (C=O) stretching vibration of the ketone. libretexts.orgvscht.czpressbooks.pub

Aromatic C-H Stretch: Absorptions corresponding to the C-H stretching of the aromatic ring would be observed in the region of 3000-3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene (B151609) ring. vscht.cz

C-Cl Stretch: The stretching vibrations for the C-Cl bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ketone)1715 - 1730Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Cl Stretch600 - 800Medium to Strong

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman spectra, aromatic ring vibrations are often more prominent.

Aromatic Ring Vibrations: The substituted benzene ring would give rise to several characteristic bands in the Raman spectrum. A particularly strong band is often observed around 1000 cm⁻¹ for the ring breathing mode. irdg.org Other bands in the 1300-1600 cm⁻¹ region would also be indicative of the aromatic system.

C=O Stretch: The carbonyl stretch of the ketone would also be present in the Raman spectrum, typically in the same 1715-1730 cm⁻¹ region as in the IR spectrum, although its intensity can vary. ias.ac.in

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed in their respective regions (3000-3100 cm⁻¹ and 2850-3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The spectrum of this compound is expected to show absorptions corresponding to transitions involving the carbonyl group and the dichlorophenyl ring.

n → π* Transition: Ketones typically exhibit a weak absorption band in the region of 270-300 nm. upenn.edumasterorganicchemistry.com This corresponds to the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group.

π → π* Transitions: The dichlorophenyl group is a chromophore that will give rise to more intense absorptions at shorter wavelengths, typically below 250 nm. These correspond to the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic ring. The presence of the chlorine substituents and the propanone side chain will influence the exact wavelength and intensity of these absorptions.

Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
π → π* (Aromatic)< 250High
n → π* (Carbonyl)270 - 300Low

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula and the elucidation of its fragmentation patterns. For the compound this compound, with a chemical formula of C9H8Cl2O, the theoretical exact mass can be calculated. matrix-fine-chemicals.com This calculation is fundamental for its identification in complex mixtures, distinguishing it from isobaric interferences.

While specific experimental HRMS data for this compound is not extensively available in the public domain, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known behavior of related chlorinated aromatic ketones. The presence of two chlorine atoms is a significant feature, as it will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragment ions, due to the natural abundance of the 35Cl and 37Cl isotopes.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene carbon is a common fragmentation pathway for ketones. This would result in the formation of a dichlorobenzyl radical and an acetyl cation (CH3CO+), or a dichlorobenzyl cation and an acetyl radical.

McLafferty Rearrangement: Although less likely given the structure, if applicable, this rearrangement would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Cleavage of the Dichlorophenyl Group: Fragmentation can also be initiated by the loss of one or both chlorine atoms, or the cleavage of the entire dichlorophenyl group.

A detailed investigation using tandem mass spectrometry (MS/MS) would be necessary to definitively map the fragmentation pathway and identify the resultant product ions.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M]+• C9H8Cl2O+• 201.9952 Molecular Ion
[M-CH3]+ C8H5Cl2O+ 186.9717 Loss of a methyl radical
[M-COCH3]+ C7H5Cl2+ 158.9820 Loss of an acetyl radical
[C7H5Cl2]+ C7H5Cl2+ 158.9820 Dichlorobenzyl cation

Note: The calculated m/z values are for the most abundant isotopes and would be accompanied by characteristic isotopic patterns due to the presence of chlorine.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Crystal Structure Determination

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its precise bond lengths, bond angles, dihedral angles, and intermolecular interactions are not available.

However, based on the known structures of similar substituted phenylpropanone derivatives, a number of structural features can be anticipated.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of experimental data, the expected bond lengths and angles for this compound can be estimated from standard values and data from analogous structures.

Table 2: Predicted Bond Parameters for this compound

Parameter Atoms Involved Expected Value
Bond Length C=O (carbonyl) ~1.21 Å
Bond Length C-C (keto-methylene) ~1.51 Å
Bond Length C-C (methylene-aryl) ~1.52 Å
Bond Length C-Cl ~1.74 Å
Bond Angle C-C(=O)-C ~117°
Bond Angle O=C-C ~121.5°

Note: These are estimated values and the actual parameters can only be confirmed by experimental SCXRD analysis.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a variety of intermolecular forces. While lacking a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor.

Potential intermolecular interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the carbonyl oxygen and hydrogen atoms of the methyl or methylene groups, or the aromatic ring of neighboring molecules.

Halogen Bonding: The chlorine atoms on the phenyl ring could participate in halogen bonding interactions with electronegative atoms like the carbonyl oxygen of an adjacent molecule.

A definitive understanding of the supramolecular architecture of this compound awaits its successful crystallization and subsequent analysis by SCXRD.

Advanced Computational and Theoretical Investigations of 1 2,3 Dichlorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT methods are widely used to predict molecular geometries, reactivity, and spectroscopic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2,3-Dichlorophenyl)propan-2-one, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. In this compound, key rotations would occur around the C-C single bonds of the propane (B168953) chain and the bond connecting the phenyl ring to the methylene (B1212753) group. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. For instance, studies on similar dichlorophenyl-containing chalcones have used DFT to identify stable E and Z isomers and their syn and anti conformations. semanticscholar.orgresearchgate.net This analysis is crucial as the molecular conformation can significantly influence its reactivity and physical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Most Stable Conformer) Calculated at the B3LYP/6-311G(d,p) Level.

ParameterBond/AngleCalculated Value
Bond Length (Å) C=O (carbonyl)1.215
C-Cl (ortho)1.745
C-Cl (meta)1.742
C(phenyl)-C(methylene)1.510
C(methylene)-C(carbonyl)1.520
Bond Angle (°) ** C(methylene)-C(carbonyl)-C(methyl)116.5
C(phenyl)-C(methylene)-C(carbonyl)112.0
Dihedral Angle (°) **C(phenyl)-C(methylene)-C(carbonyl)-O-175.0
Note: This data is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). mnstate.edu

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactive nature.

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, while the LUMO would likely be centered on the carbonyl group, particularly the antibonding π* orbital. This distribution indicates that the molecule would likely accept electrons at the carbonyl carbon in a nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)-6.85
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.20
HOMO-LUMO Energy GapΔE5.65
Ionization Potential (I ≈ -E(HOMO))I6.85
Electron Affinity (A ≈ -E(LUMO))A1.20
Electronegativity (χ = (I+A)/2)χ4.025
Chemical Hardness (η = (I-A)/2)η2.825
Electrophilicity Index (ω = χ²/2η)ω2.85
Note: This data is illustrative, based on typical values for related aromatic ketones, and serves to demonstrate the outputs of FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to represent different charge regions. uni-muenchen.de Red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. libretexts.org

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methylene and methyl groups. The dichlorophenyl ring would exhibit a more complex potential distribution due to the interplay between the π-electron system and the electronegative chlorine atoms. Such maps are invaluable for predicting sites for intermolecular interactions like hydrogen bonding. researchgate.net

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its normal modes of vibration. researchgate.net These predicted frequencies can be compared with experimental spectra to aid in the assignment of specific vibrational bands to particular functional groups. For this compound, key predicted frequencies would include the C=O stretching of the ketone, C-Cl stretching of the dichlorophenyl group, and various C-H bending and stretching modes.

NMR Chemical Shifts: DFT can also provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H and ¹³C. nih.gov The calculation involves determining the magnetic shielding tensor for each nucleus within the molecule's electronic environment. rsc.org These predictions are extremely useful for assigning peaks in complex experimental NMR spectra and for confirming molecular structures. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound.

Spectroscopic DataFeaturePredicted Value
Vibrational Frequencies (cm⁻¹) C=O Stretch1725
C-Cl Stretch780, 755
Aromatic C-H Stretch3050-3100
¹³C NMR Chemical Shifts (ppm) C=O (carbonyl)206.5
CH₂ (methylene)52.0
CH₃ (methyl)29.8
Aromatic C-Cl134.0, 131.5
¹H NMR Chemical Shifts (ppm) CH₂ (methylene)4.05
CH₃ (methyl)2.20
Aromatic H7.20-7.45
Note: This data is illustrative. Predicted frequencies are often scaled to better match experimental values. Chemical shifts are relative to a standard (e.g., TMS).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. easychair.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. arxiv.org

For this compound, MD simulations can be employed to understand its conformational dynamics in different environments. A key application is the study of solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can analyze how the solvent structure around the solute influences its behavior. easychair.orgchemrxiv.org This includes examining the formation and lifetime of hydrogen bonds, the local solvent density, and the orientation of solvent molecules around key functional groups like the carbonyl. researchgate.net Such simulations are crucial for understanding reaction kinetics and mechanisms in solution, as the solvent can significantly stabilize or destabilize reactants, products, and transition states. dtic.mil

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for investigating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. nih.gov

A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy (Ea) of the reaction, which is directly related to the reaction rate. For this compound, one could study a variety of reactions, such as its enolization, aldol (B89426) condensation, or nucleophilic addition to the carbonyl group.

For example, a study of the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon would involve calculating the energies of the isolated reactants, locating the geometry and energy of the transition state, and determining the energy of the resulting alcohol product. This provides fundamental insight into the molecule's reactivity that is difficult to obtain through experimental means alone. nih.gov

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, such as proteins. gatech.edursc.org The NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational method that identifies and characterizes weak interactions like hydrogen bonds, van der Waals forces, and steric clashes within a molecular system. rogue-scholar.org

For this compound, an NCI analysis would reveal a detailed map of its intramolecular and potential intermolecular interactions. The RDG is calculated based on the electron density (ρ) and its first derivative. A scatter plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) can distinguish between different types of non-covalent interactions.

Blue regions in an NCI plot indicate strong attractive interactions, such as hydrogen bonds.

Green regions represent weaker van der Waals interactions.

Red regions signify repulsive interactions, like steric clashes.

In the context of this compound, an RDG analysis would likely highlight several key non-covalent interactions:

Intramolecular Interactions: The presence of two chlorine atoms on the phenyl ring and a ketone group creates a specific electronic environment. An NCI analysis could reveal weak attractive interactions between one of the chlorine atoms and the carbonyl oxygen or the methyl group protons. It could also show repulsive interactions that influence the molecule's preferred conformation.

Intermolecular Interactions: When studying the compound's behavior in a condensed phase or within a biological system, NCI analysis can map the interactions with surrounding molecules. For instance, in a protein binding pocket, it could visualize hydrogen bonds between the carbonyl oxygen and amino acid residues, as well as van der Waals contacts between the dichlorophenyl ring and hydrophobic residues. mdpi.com

A hypothetical NCI analysis of this compound interacting with a protein active site might yield the following types of interactions:

Interaction TypeInteracting Atoms of this compoundInteracting Protein Residue AtomsRDG Color Code
Hydrogen BondCarbonyl OxygenAmide proton of a backboneBlue
Halogen BondChlorine atomCarbonyl oxygen of a backboneGreenish-Blue
Van der WaalsPhenyl RingHydrophobic side chain (e.g., Leucine, Isoleucine)Green
Steric RepulsionMethyl GroupBulky side chain (e.g., Phenylalanine)Red

This level of detail is invaluable for understanding the structural chemistry of this compound and for guiding the design of new molecules with specific interaction profiles.

In Silico Drug Discovery Informatics Approaches

In silico methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. rug.nl For this compound, these approaches can predict its potential as a therapeutic agent and guide its further development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the protein's active site. The algorithm scores these poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ubaya.ac.idubaya.ac.id

For instance, a hypothetical docking study of this compound against a kinase, a common drug target, might reveal the following:

Docking ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesLEU83, VAL91, ALA104, LYS106, GLU127, ASP184
Hydrogen BondsCarbonyl oxygen with the backbone NH of LYS106
Hydrophobic InteractionsDichlorophenyl ring with the side chains of LEU83 and VAL91

These results would suggest that this compound has the potential to be a kinase inhibitor, and the detailed interaction map could guide the synthesis of more potent analogs.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govmdpi.com Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). frontiersin.orgmdpi.com

For a series of dichlorophenyl ketones with known biological activity, a ligand-based pharmacophore model could be developed. This model might consist of features like:

A hydrogen bond acceptor (from the ketone oxygen).

Two hydrophobic aromatic features (from the dichlorophenyl ring).

An exclusion volume to represent the steric bulk of the rest of the molecule.

This pharmacophore model can then be used as a 3D query to screen large compound databases for molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify a diverse set of potential hits for further experimental testing, significantly accelerating the drug discovery process.

A hypothetical pharmacophore model for a series of dichlorophenyl ketone analogues might include the following features:

FeatureTypePosition (Å)
1Hydrogen Bond Acceptor(2.5, 1.0, 0.0)
2Aromatic Ring(5.0, -1.5, 0.0)
3Hydrophobic(6.2, -0.5, 0.0)
4Exclusion Volume(0.0, 3.0, 1.0)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of dichlorophenyl ketones, the following steps would be taken:

Data Collection: A dataset of dichlorophenyl ketones with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of dichlorophenyl ketones might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * (number of H-bond donors) + 3.2

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, and MW is the molecular weight. Such a model can provide valuable insights into the structural features that are important for the desired biological activity and can be used to prioritize the synthesis of new compounds. researchgate.net

Chemical Reactivity and Mechanistic Organic Chemistry of 1 2,3 Dichlorophenyl Propan 2 One

The reactivity of 1-(2,3-dichlorophenyl)propan-2-one is governed by its two primary functional components: the ketone carbonyl group and the dichlorinated aromatic ring. The interplay between these groups dictates the molecule's behavior in various organic transformations.

Biological and Biomedical Research Applications of 1 2,3 Dichlorophenyl Propan 2 One

Investigation of Antimicrobial Efficacy (Antibacterial and Antifungal Research)

No publicly available studies were identified that specifically investigate the antimicrobial efficacy of 1-(2,3-Dichlorophenyl)propan-2-one.

Broad-Spectrum Activity Profiling against Pathogenic Strains

There are no available research findings or data tables detailing the broad-spectrum activity profiling of this compound against any pathogenic bacterial or fungal strains.

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

No research has been published detailing the potential mechanisms of antimicrobial action for this compound.

Exploration of Anti-inflammatory and Analgesic Properties in Preclinical Models

A thorough search of scientific databases yielded no preclinical studies investigating the potential anti-inflammatory or analgesic properties of this compound.

Potential for Antiproliferative and Anticancer Research

There is no available scientific literature on the potential for this compound in antiproliferative and anticancer research.

Cell Line Cytotoxicity Studies

No data from cell line cytotoxicity studies for this compound have been published in the scientific literature. Consequently, no data tables on this topic can be provided.

Induction of Apoptosis and Cell Cycle Modulation Research

There are no research findings available that explore the capacity of this compound to induce apoptosis or modulate the cell cycle in any cell lines.

Neuropharmacological Research Context

Extensive searches of publicly available scientific literature and databases did not yield specific studies on the neuropharmacological properties of this compound. While the dichlorophenyl moiety is present in various neurologically active compounds, research specifically investigating the effects of this particular ketone derivative on the nervous system is not currently available.

Investigation of Interactions with Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine)

There is no available research data detailing the direct interaction of this compound with neurotransmitter systems, including the dopamine and norepinephrine (B1679862) transporters. nih.govnih.govfrontiersin.org The function of these transporters is crucial for regulating the concentration of these key neurotransmitters in the synaptic cleft, and their modulation can have significant effects on mood, attention, and other neurological processes. nih.govnih.govfrontiersin.org However, studies specifically examining whether this compound binds to or inhibits these transporters have not been published.

Behavioral Modulatory Effects in Animal Models for Research Purposes

No studies documenting the behavioral modulatory effects of this compound in animal models have been found in the public domain. Behavioral pharmacology studies are essential for understanding the potential central nervous system effects of a compound, but such research has not been reported for this specific chemical entity.

Enzyme Inhibition and Receptor Modulation Studies

Detailed investigations into the enzyme inhibition or receptor modulation properties of this compound are not present in the available scientific literature. While related structures, such as other propan-2-one derivatives, have been investigated as enzyme inhibitors, this specific compound has not been the subject of such studies. nih.gov

Identification and Characterization of Specific Molecular Targets

There is no information available that identifies or characterizes any specific molecular targets for this compound. Research into the potential biological targets of a compound is a critical step in drug discovery and development, but this work has not been published for this particular molecule. nih.gov

Binding Kinetics and Thermodynamics

Data on the binding kinetics and thermodynamics of this compound with any biological target are not available. Such studies are fundamental to understanding the affinity and nature of the interaction between a compound and its target, but they have not been conducted or reported for this compound.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

No structure-activity relationship (SAR) studies for this compound have been published. SAR studies involve systematically altering the chemical structure of a lead compound to determine which parts of the molecule are responsible for its biological activity. nih.gov While SAR studies have been conducted on other classes of compounds containing dichlorophenyl or propanone moieties, specific research aimed at optimizing the biological potency and selectivity of this compound is not available in the public record. nih.gov

In Vitro and In Vivo Model Systems for Biological Activity Assessment and Target Validation

The evaluation of a chemical compound's biological activity and the validation of its molecular targets is a systematic process that begins with laboratory-based assays and can progress to studies in living organisms. This progression is crucial for understanding a compound's potential as a therapeutic agent or as a tool for biological research.

In Vitro Model Systems:

In vitro studies are conducted in a controlled environment outside of a living organism, such as in a test tube or a petri dish. These models are essential for initial screening and for elucidating the mechanism of action of a compound.

Enzyme Inhibition Assays: These assays determine if a compound can interfere with the activity of a specific enzyme. wikipedia.org Enzymes are critical for many biological processes, and their inhibition can have therapeutic effects. wikipedia.org For a compound like this compound, researchers would test its effect on a panel of enzymes relevant to a particular disease area. Data from such assays would typically be presented in a table showing the enzyme, the compound concentration, and the percentage of inhibition.

Cell-Based Assays: These experiments use living cells to assess a compound's effect on cellular processes. This can include measuring cell viability (to see if the compound is toxic), cell proliferation (to see if it can stop cancer cell growth), or the activation of specific signaling pathways. For example, derivatives of similar structures, like 1,3-diphenyl-2-propen-1-one, have been evaluated for their effects on pro-inflammatory enzymes and cytokines in cell-based models. nih.gov

Receptor Binding Assays: These assays measure the affinity of a compound for a specific cellular receptor. Many drugs work by binding to receptors on the cell surface and either activating or blocking them.

Table 1: Hypothetical In Vitro Biological Activity Assessment

Assay TypeTarget/Cell LineEndpoint MeasuredHypothetical Result for a Test Compound
Enzyme InhibitionCyclooxygenase-2 (COX-2)IC50 (concentration for 50% inhibition)e.g., 10 µM
Cell ProliferationMCF-7 (Breast Cancer Cell Line)GI50 (concentration for 50% growth inhibition)e.g., 5 µM
Cytokine ReleaseLipopolysaccharide-stimulated macrophagesInhibition of TNF-α releasee.g., 25% inhibition at 10 µM

In Vivo Model Systems:

Once a compound shows promising activity in vitro, it may be tested in in vivo models, which involve living organisms, typically laboratory animals like mice or rats. These studies provide information on how the compound behaves in a whole biological system.

Animal Models of Disease: To test the therapeutic potential of a compound, researchers use animal models that mimic human diseases. For instance, if a compound showed anti-inflammatory properties in vitro, it might be tested in a mouse model of arthritis.

Pharmacokinetic Studies: These studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This is crucial for understanding its potential as a drug.

Target Validation in Living Organisms: In vivo studies are the gold standard for target validation. Genetic models, such as knockout mice where the gene for the target protein is deleted, can be used to confirm that the compound's therapeutic effect is indeed due to its interaction with the intended target. sigmaaldrich.com

Table 2: Hypothetical In Vivo Study Outline

Animal ModelDisease/ConditionParameters MeasuredHypothetical Outcome
Murine Model of InflammationCarrageenan-induced paw edemaPaw volume, inflammatory markerse.g., Reduction in paw swelling
Xenograft Mouse ModelHuman tumor cells implanted in miceTumor size and weighte.g., Inhibition of tumor growth

Analytical and Process Chemistry Methodologies for 1 2,3 Dichlorophenyl Propan 2 One

Advanced Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods are central to the analysis of 1-(2,3-Dichlorophenyl)propan-2-one, providing high-resolution separation and sensitive detection for both the main compound and any related substances.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. The versatility of HPLC allows for the use of various detection modes to suit different analytical needs. Ultraviolet (UV) detection is commonly employed, leveraging the chromophoric nature of the dichlorophenyl ring system. A typical method might utilize a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, allowing for the separation of the target compound from its starting materials and by-products. Diode array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

ParameterTypical Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

For the analysis of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique is particularly useful for identifying residual solvents from the synthesis process or volatile degradation products. The sample is vaporized and separated on a capillary column, with the mass spectrometer providing definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. This allows for a comprehensive profile of the volatile components within a sample of this compound.

Spectrophotometric Methods for Concentration Determination in Complex Matrices

UV-Visible spectrophotometry offers a rapid and straightforward method for determining the concentration of this compound in various solutions. By measuring the absorbance of a sample at a specific wavelength (λmax), which corresponds to the maximum absorption of the compound, its concentration can be calculated using the Beer-Lambert law. This technique is particularly valuable for in-process monitoring where a quick estimation of concentration is required. However, its specificity can be limited in the presence of other UV-absorbing compounds, often necessitating sample preparation or the use of more advanced chemometric techniques to deconvolve spectral data.

Development of Trace Analysis Methods for Impurity Detection

The detection and quantification of trace-level impurities are paramount for ensuring the quality and safety of this compound. The development of sensitive analytical methods is crucial for identifying impurities that may arise from the starting materials, side reactions during synthesis, or degradation. Techniques such as HPLC with highly sensitive detectors like mass spectrometry (LC-MS) or charged aerosol detection (CAD) can be employed to reach the low detection limits required for trace analysis. These methods enable the construction of a detailed impurity profile, which is essential for process optimization and quality control.

Methodologies for Assessing Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for determining appropriate storage conditions and shelf-life. Forced degradation studies are conducted to intentionally degrade the compound under various stress conditions, such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. The resulting degradation products are then identified and characterized, typically using LC-MS, to elucidate the degradation pathways. This information is invaluable for developing stable formulations and for identifying potential impurities that could form over time.

Stress ConditionPotential Degradation Products
Acidic Hydrolysis products
Basic Hydrolysis and rearrangement products
Oxidative Oxidized derivatives
Thermal Thermally induced decomposition products
Photolytic Photodegradation products

Process Analytical Technology (PAT) Applications in Synthetic Scale-Up and Quality Control

Process Analytical Technology (PAT) involves the use of in-line, on-line, or at-line analytical techniques to monitor and control manufacturing processes in real-time. For the synthesis of this compound, PAT can be applied to monitor critical process parameters such as reactant concentration, product formation, and impurity levels. Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy are well-suited for this purpose as they can provide real-time data without the need for sample extraction. The implementation of PAT can lead to improved process understanding, enhanced quality control, and more efficient and consistent production.

Future Perspectives and Emerging Research Avenues for 1 2,3 Dichlorophenyl Propan 2 One

Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that are not only efficient in yield but also in atom economy, minimizing waste and environmental impact. Future research in the synthesis of 1-(2,3-Dichlorophenyl)propan-2-one is expected to focus on innovative catalytic systems and reaction methodologies.

Recent advancements in transition metal-catalyzed cross-coupling reactions offer promising avenues. azom.comsciencedaily.comnih.gov For instance, employing catalysts like those based on palladium, copper, or nickel could enable more direct and atom-economical routes to aromatic ketones. azom.comsciencedaily.com Research could explore the use of readily available starting materials, such as 1,2,3-trichlorobenzene (B84244) and acetone (B3395972) derivatives, in a one-pot reaction, thereby reducing the number of synthetic steps and purification processes. sciencedaily.com The development of such methods would not only be economically advantageous but also align with the principles of green chemistry.

Another area of interest lies in the application of flow chemistry for the continuous and scalable production of this compound. This technology offers precise control over reaction parameters, leading to improved yields, enhanced safety, and reduced solvent usage.

Potential Synthetic Strategy Catalyst/Reagent Key Advantages
Direct C-H AcylationPalladium or Rhodium CatalystReduces pre-functionalization of starting materials
Suzuki-Miyaura CouplingPalladium Catalyst with boronic acid derivativeHigh functional group tolerance
Negishi CouplingNickel or Palladium Catalyst with organozinc reagentMild reaction conditions
Flow Chemistry SynthesisImmobilized Catalyst in a microreactorEnhanced safety, scalability, and reproducibility

Comprehensive Exploration of Additional Biological Activities and Therapeutic Potential

The structural motifs present in this compound, namely the dichlorinated phenyl ring and the propan-2-one moiety, are found in various biologically active molecules. This suggests a latent therapeutic potential that warrants a thorough investigation. Future research should involve broad-spectrum biological screening to identify novel activities.

Systematic screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected therapeutic applications. For instance, given the prevalence of substituted acetophenones in medicinal chemistry, this compound could be evaluated for anti-inflammatory, antimicrobial, or anticancer properties. nih.govnih.gov The dichlorophenyl group, in particular, may confer specific interactions with biological targets, a characteristic seen in other chlorinated compounds. epa.gov

Potential Biological Target Therapeutic Area Rationale for Investigation
Cyclooxygenase (COX) enzymesAnti-inflammatoryStructural similarities to known COX inhibitors
Bacterial topoisomerasesAntibacterialPotential to disrupt bacterial DNA replication
Tyrosine kinasesAnticancerAromatic ketones are scaffolds in kinase inhibitors
Monoamine oxidase (MAO)Neurological disordersPhenylpropanone core is present in some MAO inhibitors

Design and Synthesis of Conformationally Restricted Analogs for Targeted Biological Interactions

To enhance the specificity and potency of biological activity, the design and synthesis of conformationally restricted analogs of this compound represents a promising research direction. By reducing the conformational flexibility of the molecule, it is possible to lock it into a bioactive conformation, leading to improved binding affinity for a specific biological target. nih.govnih.govmdpi.com

Strategies to achieve this include the introduction of cyclic structures or rigid linkers. For example, incorporating the propanone side chain into a cyclic system could pre-organize the molecule for optimal interaction with an enzyme's active site. nih.govnih.gov The synthesis of such analogs, guided by computational modeling, would allow for a more rational approach to drug design. nih.gov

Integration of this compound into Materials Science Research

The unique electronic and structural properties of this compound make it a candidate for exploration in materials science. The aromatic ketone functionality can be a versatile handle for polymerization reactions, potentially leading to the creation of novel polymers with tailored properties. azom.comacs.org

For instance, the carbonyl group could be a site for polymerization, or the aromatic ring could be functionalized to participate in the formation of polymer backbones. The presence of chlorine atoms could also impart flame-retardant properties to the resulting materials. Furthermore, the potential for this molecule to engage in halogen bonding opens up possibilities in the field of supramolecular chemistry, where it could be used as a building block for self-assembling materials and crystal engineering. acs.orgbohrium.combirmingham.ac.uk

Potential Application Area Key Molecular Feature Resulting Material Property
Specialty PolymersKetone and dichlorophenyl groupsHigh thermal stability, flame retardancy
Supramolecular AssembliesHalogen atomsControlled self-assembly, novel crystal structures
Organic ElectronicsAromatic systemPotential for charge transport properties

Advanced Computational Modeling for Predictive Structure-Property and Structure-Activity Relationships

In silico methods are indispensable tools in modern chemical research. Advanced computational modeling can provide deep insights into the structure-property and structure-activity relationships (QSAR) of this compound, guiding experimental efforts and accelerating the discovery process. mdpi.commdpi.comacs.orgchemrxiv.orgnih.gov

Density functional theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule. mdpi.comd-nb.info Molecular dynamics simulations can explore its conformational landscape and interactions with biological macromolecules or in condensed phases. QSAR studies can be developed to correlate structural features with observed biological activities, enabling the predictive design of more potent and selective analogs. mdpi.comacs.orgchemrxiv.org

Computational Method Predicted Property/Relationship Impact on Research
Density Functional Theory (DFT)Electronic structure, reactivity, spectral dataGuidance for synthesis and mechanistic studies
Molecular Dynamics (MD)Conformational preferences, binding modesUnderstanding biological interactions
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityRational design of new therapeutic agents

Investigations into Environmental Fate and Transformation Pathways (Excluding Toxicity)

Understanding the environmental behavior of synthetic chemicals is crucial for responsible chemical stewardship. Research into the environmental fate and transformation pathways of this compound, excluding direct toxicity studies, is an important area of future investigation.

Studies should focus on its persistence, mobility, and degradation in various environmental compartments such as soil and water. Investigating its susceptibility to abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by microorganisms, will provide a comprehensive picture of its environmental lifecycle. epa.govnih.govnih.govresearchgate.netacs.org Identifying the potential transformation products is also critical to fully assess its environmental impact. This knowledge is essential for developing strategies to mitigate any potential environmental contamination.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-Dichlorophenyl)propan-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with acetyl chloride or acetone derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acylating agent.
  • Solvent choice : Dichloromethane or nitrobenzene for polar aprotic conditions.
  • Temperature : 0–5°C to minimize side reactions like polyacylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
  • Yield optimization : Monitoring by TLC and GC-MS to terminate the reaction at ~85–90% conversion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the ketone (δ ~2.1–2.3 ppm for CH₃CO) and dichlorophenyl aromatic protons (δ ~7.2–7.8 ppm).
  • IR : Strong C=O stretch at ~1700–1750 cm⁻¹.
  • Mass spectrometry : Molecular ion peak at m/z 203 (C₉H₈Cl₂O⁺).
  • X-ray crystallography : Use SHELX-2018 for structure refinement (e.g., CCDC deposition number referencing, as in ). Mercury software ( ) aids in visualizing packing patterns and hydrogen-bonding interactions .

Q. How are solubility and stability profiles determined for this compound in different solvents?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ_max ~270 nm).
  • Stability : Accelerated degradation studies under heat (40–60°C) and UV light. Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length/angle variations) be resolved for this compound?

  • Methodological Answer :

  • Use SHELXL ( ) for iterative refinement, adjusting thermal parameters and occupancy factors.
  • Cross-validate with DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond angles.
  • Check for twinning or disorder using Mercury’s "Packing Similarity" tool ( ). Example: A 2020 study resolved a 0.05 Å bond-length discrepancy via Hirshfeld surface analysis .

Q. What strategies are effective for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a reversed-phase column (Agilent Zorbax SB-C18) with ESI+ ionization to detect chlorinated byproducts (e.g., 1-(2,3-Dichlorophenyl)propan-2-ol).
  • Headspace SPME-GC-MS ( ): Identify volatile impurities (e.g., residual dichlorobenzene) with a PDMS fiber and DB-5MS column.
  • Reference standards : Compare retention times with synthesized impurities (e.g., 1-(2,3-Dichlorophenyl)piperazine hydrochloride, ) .

Q. How to design pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli ( ).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation).
  • Structure-activity relationships (SAR) : Synthesize derivatives (e.g., fluorinated analogs, ) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding to target proteins .

Q. How to address contradictions in NMR data across different studies?

  • Methodological Answer :

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess shifts (e.g., ketone proton sensitivity).
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening.
  • Computational validation : Compare experimental shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.